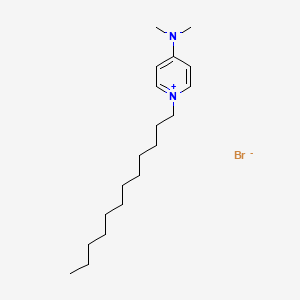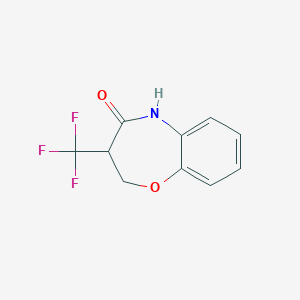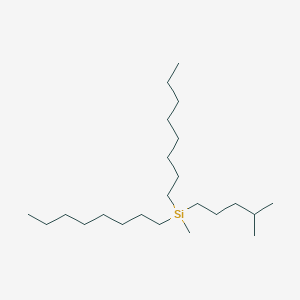![molecular formula C12H25O3Si2- B14325249 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate CAS No. 103693-94-3](/img/structure/B14325249.png)
3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate is a specialized organic compound that features both trimethylsilyl groups and a carbonate ester. Compounds with trimethylsilyl groups are often used in organic synthesis due to their stability and ability to protect reactive sites.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions may convert the carbonate ester into alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate is used as a building block in organic synthesis. Its stability and reactivity make it valuable for creating complex molecules.
Biology and Medicine
Industry
In the industrial sector, such compounds may be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action for 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate involves its ability to undergo various chemical reactions due to the presence of reactive silyl and carbonate groups. These reactions can lead to the formation of new bonds and structures, making it a versatile compound in synthesis.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.
Trimethylsilyl ethyl carbonate: Similar structure but with an ethyl group instead of a butenyl group.
Uniqueness
The unique combination of trimethylsilyl groups and a carbonate ester in 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate provides it with distinct reactivity and stability, making it a valuable compound in various applications.
特性
CAS番号 |
103693-94-3 |
|---|---|
分子式 |
C12H25O3Si2- |
分子量 |
273.49 g/mol |
IUPAC名 |
[3-trimethylsilyl-2-(trimethylsilylmethyl)but-2-enyl] carbonate |
InChI |
InChI=1S/C12H26O3Si2/c1-10(17(5,6)7)11(8-15-12(13)14)9-16(2,3)4/h8-9H2,1-7H3,(H,13,14)/p-1 |
InChIキー |
KMKNAMYITXLYOQ-UHFFFAOYSA-M |
正規SMILES |
CC(=C(COC(=O)[O-])C[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)
![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)


![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)

![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)


![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)
